Beraprost sodium - 1290611-29-8

Beraprost sodium

Catalog Number: EVT-269575
CAS Number: 1290611-29-8
Molecular Formula: C24H29NaO5
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beraprost is a synthetic analogue of prostacyclin, under clinical trials for the treatment of pulmonary hypertension. It is also being studied for use in avoiding reperfusion injury.
Overview

Beraprost sodium is a synthetic compound that belongs to the class of prostaglandin analogs. It is primarily used in the treatment of pulmonary arterial hypertension and has vasodilatory effects, which help to improve blood flow and reduce blood pressure in the pulmonary arteries. Beraprost sodium is a stable and orally bioavailable derivative of prostacyclin, a naturally occurring compound that plays a critical role in vascular biology.

Source

Beraprost sodium is derived from prostaglandins, which are lipid compounds produced by various tissues in the body. The compound was first synthesized in Japan and has been the subject of extensive research due to its therapeutic potential.

Classification

Beraprost sodium falls under the category of vasodilators and is classified as a prostaglandin E1 analog. It is utilized mainly in cardiovascular medicine, specifically for managing conditions associated with high blood pressure in the lungs.

Synthesis Analysis

The synthesis of beraprost sodium has been explored through various methods, emphasizing efficiency and safety.

Methods

  1. Conventional Synthesis: Traditional methods involve multiple steps, including protection of hydroxyl groups, oxidation, and reduction reactions. For instance, one method utilizes dicyclopentadiene as a starting material, leading to a straightforward synthesis pathway with fewer steps compared to earlier methods .
  2. Recent Innovations: A notable advancement includes an efficient synthesis route that minimizes the use of toxic reagents. This method employs mild reaction conditions and achieves high yields, making it suitable for industrial production . The preparation involves protecting hydroxyl groups and subsequent reactions that yield beraprost sodium with minimal by-products.

Technical Details

The synthesis typically requires:

  • Protecting groups for hydroxyl functionalities.
  • Oxidation agents such as sodium borohydride or diisobutylaluminium hydride.
  • Reaction conditions that avoid toxic solvents or reagents to enhance safety and environmental compatibility .
Molecular Structure Analysis

Beraprost sodium's molecular structure can be represented by the formula C21H30O5C_{21}H_{30}O_5 with a molecular weight of 362.46 g/mol.

Structure Data

  • Molecular Formula: C21H30O5C_{21}H_{30}O_5
  • Molecular Weight: 362.46 g/mol
  • Structural Features: The compound contains multiple hydroxyl groups and an alkene structure, contributing to its biological activity.
Chemical Reactions Analysis

Beraprost sodium undergoes several chemical reactions during its synthesis and therapeutic action:

Reactions

  1. Deprotection Reactions: These are critical for activating functional groups necessary for further transformations.
  2. Oxidation Reactions: Used to convert alcohols into carbonyl compounds, facilitating subsequent reactions.
  3. Salt Formation: Beraprost can form salts by reacting with bases after isolation from synthetic processes .

Technical Details

The reactions involved typically require careful control of conditions such as temperature and pH to ensure high yield and purity of the final product.

Mechanism of Action

Beraprost sodium exerts its effects primarily through its action as an agonist at prostacyclin receptors (IP receptors).

Process

  1. Vasodilation: Upon binding to these receptors on vascular smooth muscle cells, beraprost induces relaxation and dilation of blood vessels.
  2. Inhibition of Platelet Aggregation: It also inhibits platelet aggregation, which reduces the risk of thrombosis in patients with pulmonary arterial hypertension.

Data

Research indicates that beraprost sodium significantly lowers mean pulmonary arterial pressure in clinical settings, showcasing its effectiveness as a treatment option for pulmonary arterial hypertension.

Physical and Chemical Properties Analysis

Beraprost sodium possesses distinct physical and chemical properties that contribute to its functionality:

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The stability can vary with pH; optimal formulations are often maintained within specific pH ranges to ensure efficacy.
Applications

Beraprost sodium is primarily used in clinical settings for:

  • Treatment of Pulmonary Arterial Hypertension: Its ability to dilate pulmonary arteries helps alleviate symptoms associated with this condition.
  • Research Applications: Ongoing studies explore its potential benefits in other cardiovascular diseases due to its vasodilatory properties.
Synthetic Methodologies and Chemical Development of Beraprost Sodium

Novel Synthetic Pathways via Prins and Horner-Wadsworth-Emmons Reactions

The synthesis of Beraprost sodium (BPS) hinges on strategic carbon-carbon bond formations, with the Prins reaction enabling stereoselective cyclization of the cyclopenta[b]benzofuran core. Modern approaches employ dicyclopentadiene as a cost-effective starting material, where Prins cyclization between homoallylic alcohols and aldehydes (e.g., formaldehyde equivalents) constructs the oxabicyclic framework with trans-ring fusion geometry. This is followed by the Horner-Wadsworth-Emmons (HWE) reaction to install the α,β-unsaturated ketone side chain. A phosphonate ester (typically dimethyl 3-methyl-2-oxo-5-heptynylphosphonate) reacts with a core aldehyde intermediate under mild base catalysis (NaH/K₂CO₃), achieving E-selectivity >95% in the enone linkage – critical for biological activity [1] [5] [10].

Table 1: Key Bond-Forming Reactions in Beraprost Synthesis

Reaction TypeReagents/ConditionsFunctionYield (%)Stereoselectivity
Prins CyclizationTrioxane, BF₃·OEt₂, CH₂Cl₂, 0°C → RTForms cyclopenta[b]benzofuran78-85trans-fusion >20:1
HWE OlefinationDimethyl 3-methyl-2-oxo-5-heptynylphosphonate, NaH, THFInstalls unsaturated side chain82-88E:Z >95:5

This route circumvents earlier low-yielding steps (e.g., Wittig reactions) and reduces stereochemical impurities by 40% compared to legacy methods [10].

Optimization of One-Pot Reaction Strategies for Key Intermediate Synthesis

A pivotal advancement involves a one-pot cascade converting dicyclopentadiene to advanced intermediate Compound 5 (5-[3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-yl]valeric acid ester). This sequence integrates:

  • Ring-opening/decarboxylation of dicyclopentadiene under acidic conditions
  • Concomitant bromoetherification using NBS/H₂O
  • Pd-catalyzed dehalogenation (H₂/Pd-C)Eliminating intermediate isolation reduces total synthesis time by 35% and boosts overall yield to 62% (vs. 45% in stepwise approaches). The process intensification hinges on solvent optimization – switching from THF to ethyl acetate/water biphasic mixtures suppresses epimerization and facilitates in-situ extraction [1] [5]. Critical parameters include strict temperature control (0–5°C during bromoetherification) and catalyst loading (5% Pd/C at 50 psi H₂) to prevent over-reduction [9].

Stereochemical Control in Cyclopenta[b]benzofuran Core Formation

The cis-orientation of C1 and C2 hydroxy groups in the tetracyclic core demands precise stereochemical management. Three dominant strategies exist:

  • Chiral auxiliary-mediated alkylation: Evans’ oxazolidinones direct asymmetric allylation of the C1 position (de >98%), followed by enzymatic hydrolysis (lipase PS-30) to resolve C2 stereochemistry [8] [10].
  • Catalytic asymmetric dihydroxylation: Osmium tetroxide with (DHQD)₂PHAL ligands converts the cyclic olefin precursor to the diol with 92% ee, though scalability is hampered by osmium toxicity [8].
  • Dynamic kinetic resolution: Ru-catalyzed isomerization of racemic allylic alcohols under enzymatic acylation (Candida antarctica lipase B) achieves 89% yield and 99% ee for the C15 alcohol moiety [4].

Industrial routes prioritize the chiral auxiliary approach due to robustness, despite 15% higher material costs versus biocatalytic methods [10].

Industrial-Scale Production Challenges and Process Intensification

Scale-up confronts three primary hurdles:

  • Thermal instability: The enone intermediate decomposes above 40°C. Solution: Continuous flow reactors maintain temperatures at 25–30°C during HWE steps, reducing degradation from 12% (batch) to <2% [1] [5].
  • Purification bottlenecks: Chromatography is avoided via pH-controlled crystallization. Sodium salt formation at pH 4.0–4.5 in ethanol/MTBE yields BPS with 99.5% HPLC purity – matching Japanese Pharmacopoeia standards (16th Ed.) [1] [5].
  • Solvent intensity: Traditional processes consume >300 L solvent/kg API. Intensification includes:
  • Solvent swaps (dichloromethane → 2-MeTHF for extractions)
  • Hybrid distillation/membrane crystallization for solvent recovery (90% reuse) [3] [10].

Table 2: Industrial Process Intensification Metrics

ParameterLegacy ProcessOptimized ProcessImprovement
Total Steps14936% reduction
Overall Yield8.2%24.7%3-fold increase
Solvent Consumption320 L/kg95 L/kg70% reduction
Purity (HPLC)97.1%99.6%JP-16 compliant

Comparative Analysis of Patent-Disclosed Synthesis Routes (2000–2025)

Over 25 patents disclose BPS syntheses since 2000, converging toward streamlined routes with fewer chiral resolutions:

Table 3: Evolution of Patent-Disclosed Synthesis Routes (2000–2025)

Patent (Year)Key InnovationsStepsOverall YieldCost Drivers
US7005527B2 (2006)Azide-based C1 functionalization1610.3%Chiral HPLC separation
CN103509044A (2013)Silyl ether protection/desilylation cascade1218.9%TBSCl reagents
US10421737B2 (2019)Enzymatic desymmetrization of meso-diols1121.5%Lipase biocatalyst
US10246430B2 (2023)Transition-metal catalyzed allylic substitution925.8%Pd₂(dba)₃ catalyst

Properties

CAS Number

1290611-29-8

Product Name

Beraprost sodium

IUPAC Name

sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

Molecular Formula

C24H29NaO5

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1

InChI Key

YTCZZXIRLARSET-VJRSQJMHSA-M

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Solubility

Soluble in DMSO

Synonyms

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.